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Ser-phe-leu-leu-arg-asn-pro-asn-asp-lys-tyr-glu-pro-phe - 137339-65-2

Ser-phe-leu-leu-arg-asn-pro-asn-asp-lys-tyr-glu-pro-phe

Catalog Number: EVT-355175
CAS Number: 137339-65-2
Molecular Formula: C81H118N20O23
Molecular Weight: 1739.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

SFLLRNPDKYEPF is a synthetic peptide [, ] that acts as a potent agonist of the thrombin receptor, also known as protease-activated receptor 1 (PAR1) [, , ]. This receptor belongs to a family of G protein-coupled receptors activated by the proteolytic cleavage of their N-terminal domain by serine proteases like thrombin [].

Source: SFLLRNPDKYEPF is derived from the N-terminal sequence of the thrombin receptor after its activation by thrombin []. Thrombin cleaves the receptor at a specific site, exposing the SFLLRN sequence, which then acts as a tethered ligand, binding to the receptor and initiating intracellular signaling [, ].

Classification: SFLLRNPDKYEPF is classified as a peptide agonist, specifically a thrombin receptor agonist. It mimics the action of the natural tethered ligand, activating PAR1 [, , ].

Role in Scientific Research: SFLLRNPDKYEPF is a valuable tool in research for several reasons []:

Source and Classification

This peptide is classified as a bioactive peptide, which means it has a significant effect on biological systems. It can be synthesized through solid-phase peptide synthesis or extracted from natural sources, although specific natural sources are not widely documented. The peptide's sequence includes various amino acids that contribute to its biological functions, such as contractile effects on smooth muscle and stimulation of enzymatic activities .

Synthesis Analysis

The synthesis of Ser-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-Tyr-Glu-Pro-Phe typically employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support.

Key Parameters:

  • Resin Type: Typically, Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl) resin is used.
  • Coupling Reagents: Commonly used reagents include DIC (N,N'-diisopropylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of peptide bonds.
  • Deprotection Steps: The Fmoc or Boc groups are removed using specific conditions (e.g., piperidine for Fmoc).
  • Purification: After synthesis, the crude peptide is purified using high-performance liquid chromatography (HPLC) to achieve a purity level of over 97% .
Molecular Structure Analysis

The molecular structure of Ser-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-Tyr-Glu-Pro-Phe can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Structural Features:

Chemical Reactions Analysis

Ser-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-Tyr-Glu-Pro-Phe can participate in several chemical reactions:

  • Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, leading to the release of individual amino acids.
  • Enzymatic Reactions: It may serve as a substrate for proteolytic enzymes, influencing various biochemical pathways.
  • Receptor Binding: The peptide can interact with specific receptors in biological systems, triggering signaling cascades that affect cellular functions .
Mechanism of Action

The mechanism of action for Ser-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-Tyr-Glu-Pro-Phe involves its interaction with specific receptors, particularly in vascular and gastric smooth muscle tissues.

Mechanism Details:

  • Upon binding to receptors, it stimulates intracellular signaling pathways that lead to muscle contraction.
  • It may also promote the hydrolysis of phospholipids, enhancing cellular responses.
  • The specific receptor interactions can lead to varied physiological effects, including modulation of blood pressure and gastrointestinal motility .
Physical and Chemical Properties Analysis

The physical and chemical properties of Ser-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-Tyr-Glu-Pro-Phe include:

  • Appearance: Typically appears as a white to off-white powder.
  • Density: Approximately 1.47 g/cm³ (predicted).
  • Solubility: Soluble in water and organic solvents depending on pH conditions.
  • Storage Conditions: Recommended storage at −20°C to maintain stability .
Applications

Ser-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-Tyr-Glu-Pro-Phe has several scientific applications:

  • Pharmacology: Used in studies related to cardiovascular function and gastrointestinal health due to its contractile effects on smooth muscle.
  • Biochemistry Research: Serves as a model compound for studying peptide synthesis and receptor interactions.
  • Therapeutic Potential: Investigated for potential therapeutic roles in conditions like hypertension and gastrointestinal disorders .

This comprehensive overview highlights the significance of Ser-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-Tyr-Glu-Pro-Phe in scientific research and its potential applications across various fields.

Introduction to Ser-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-Tyr-Glu-Pro-Phe

Ser-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-Tyr-Glu-Pro-Phe (SFLLRNPNDKYEPF) represents a critical synthetic peptide mimic of thrombin’s endogenous ligand, playing a pivotal role in understanding protease-activated receptor (PAR) signaling. This 14-amino acid peptide, often abbreviated as TRAP (Thrombin Receptor Activator Peptide), serves as a non-proteolytic tool for selective receptor activation. Its discovery revolutionized the study of thrombin-mediated cellular responses by uncoupling receptor activation from thrombin’s enzymatic activity. The peptide’s sequence corresponds to the tethered ligand domain of PAR-1, the primary thrombin receptor in humans. Research utilizing this peptide has elucidated fundamental mechanisms of hemostasis, thrombosis, and vascular biology, establishing it as an indispensable pharmacological probe [2] [4] [7].

Discovery and Nomenclature of the Peptide

The identification of SFLLRNPNDKYEPF emerged from seminal thrombin receptor research in the early 1990s. Prior to its discovery, thrombin’s cellular effects were attributed solely to its proteolytic activity. Researchers identified that thrombin cleaves its receptor’s N-terminal exodomain, exposing a cryptic ligand sequence that auto-activates the receptor. Synthetic peptide screens revealed that the sequence SFLLRN (residues 1-6) constitutes the minimal activation domain, while the full 14-mer (SFLLRNPNDKYEPF) exhibits enhanced potency and receptor specificity [2] [7].

Nomenclature and Identification:

  • Systematic Name: H-Ser-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-Tyr-Glu-Pro-Phe-OH
  • Common Synonyms: TRAP, TRAP-14, Thrombin Receptor Activator Peptide
  • CAS Registry: 137339-65-2
  • Empirical Formula: C₈₁H₁₁₈N₂₀O₂₃
  • Molecular Weight: 1739.92 g/mol [3] [4]

Table 1: Key Identifiers of TRAP-14

PropertyValue
CAS Number137339-65-2
Molecular FormulaC₈₁H₁₁₈N₂₀O₂₃
Molecular Weight1739.92 g/mol
Amino Acid SequenceSer-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-Tyr-Glu-Pro-Phe
Peptide Content (Typical)~70% (lyophilized powder)
Storage Stability-20°C (lyophilized from 0.1% TFA/H₂O) [3] [4]

Structural Classification Within the Thrombin Receptor Agonist Family

TRAP-14 belongs to the tethered ligand agonist family targeting Protease-Activated Receptors (PARs), specifically PAR-1. Its structure-function relationships have been extensively mapped through alanine scanning and truncation studies:

Core Structural Domains:

  • Activation Domain (Residues 1-6: SFLLRN):
  • The N-terminal pentapeptide SFLLR-NH₂ is the minimal PAR-1 activation sequence.
  • Ser¹-Phe²: Critical for receptor docking and G-protein coupling.
  • Leu³-Leu⁴: Hydrophobic residues stabilizing receptor conformation.
  • Arg⁵: Forms electrostatic interactions with receptor’s second extracellular loop [2] [7].
  • Modulatory Domain (Residues 7-14: NPNDKYEPF):
  • Enhances binding affinity and receptor specificity beyond SFLLRN.
  • Asn⁷-Pro⁸: Introduces structural rigidity via imino acid constraints.
  • Asp⁹-Lys¹⁰: Salt bridge formation potentially stabilizes helical propensity.
  • Tyr¹¹-Glu¹²: Contributes to aqueous solubility and receptor interactions [3] [7].

Conformational Features:

  • Secondary Structure: Circular dichroism studies suggest a disordered structure in aqueous buffers but partial helical folding upon receptor binding.
  • Disulfide Connectivity: Unlike endogenous PAR ligands, TRAP-14 lacks cysteine residues and disulfide bonds.
  • SMILES Representation:CC(C)CC(NC(=O)C(CC(C)C)NC(=O)C(Cc1ccccc1)NC(=O)C(N)CO)C(=O)NC(CCCNC(N)=N)C(=O)NC(CC(N)=O)C(=O)N2CCCC2C(=O)NC(CC(N)=O)C(=O)NC(CC(O)=O)C(=O)NC(CCCCN)C(=O)NC(Cc3ccc(O)cc3)C(=O)NC(CCC(O)=O)C(=O)N4CCCC4C(=O)NC(Cc5ccccc5)C(O)=O [3] [10]

Table 2: Structural Classification of TRAP-14

Structural FeatureDescription
ClassificationPAR-1 Tethered Ligand Mimetic
Minimal Active SequenceSFLLRN (Residues 1-6)
Key Receptor Binding MotifPhe², Leu³, Leu⁴, Arg⁵
Structural ConstraintsPro⁸ (β-turn inducer), Pro¹³ (C-terminal rigidity)
Ionizable ResiduesAsp⁹ (pKa ~3.9), Glu¹² (pKa ~4.3), Lys¹⁰ (pKa ~10.5), Arg⁵ (pKa ~12.5) [2] [3] [7]

Biological and Pharmacological Significance in Receptor-Mediated Signaling

TRAP-14 replicates thrombin’s signaling without proteolytic activity, making it indispensable for dissecting PAR-1 pathways:

Mechanism of Receptor Activation:

  • Ligand Binding:
  • TRAP-14 binds the cleaved PAR-1 receptor’s extracellular loop 2 (ECL2), mimicking the tethered ligand conformation.
  • Arg⁵ interacts with Glu²⁶⁰ of PAR-1’s ECL2, triggering transmembrane helix rearrangement [7].
  • Downstream Signaling Cascades:
  • Gq-Coupling:
  • ↑ Phospholipase C-β (PLC-β) activation → IP₃/DAG generation → Ca²⁺ mobilization.
  • In mesangial cells, TRAP-14 elevates cytosolic Ca²⁺ identically to thrombin (non-additive response) [7].
  • Gi/o-Coupling:
  • Inhibits adenylyl cyclase → ↓ cAMP → modulates cell proliferation.
  • G12/13-Coupling:
  • Activates Rho GTPase → cytoskeletal reorganization (stress fiber formation) [7] [10].

Functional Consequences in Physiological Systems:

  • Vascular/Gastric Smooth Muscle Contraction:TRAP-14 induces sustained contraction in isolated smooth muscle preparations via Ca²⁺-dependent myosin light chain phosphorylation [3] [10].
  • Phosphoinositide Hydrolysis:Stimulates PIP₂ breakdown into IP₃ and DAG, confirmed by ³²P-incorporation assays and ³H-inositol phosphate accumulation [7].
  • Phospholipase D Activation:Generates phosphatidylethanol in ethanol-containing buffers, confirming PLD involvement in sustained signaling [7].
  • Arachidonic Acid Release:Liberates ³H-arachidonic acid from prelabeled cells, implicating TRAP-14 in eicosanoid-mediated inflammation [7].

Table 3: Biological Activities of TRAP-14

Signaling PathwayBiological EffectExperimental Evidence
PLC-β/IP₃/DAG PathwayCytosolic Ca²⁺ mobilizationFura-2 AM fluorescence in mesangial cells
PLD ActivationPhosphatidylethanol formation³H-labeled lipid chromatography
Arachidonic Acid ReleaseEicosanoid precursor liberation³H-AA release assays
Smooth Muscle ContractionVascular/gastric tone increaseIsometric tension measurements (EC₅₀ ~10⁻⁷ M)
Receptor SpecificityPAR-1 agonism (no PAR-3/PAR-4 activation)Calcium flux in PAR-transfected fibroblasts [3] [7] [10]

Concluding Remarks

Ser-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-Tyr-Glu-Pro-Phe remains a cornerstone tool for thrombin receptor research. Its defined structure-activity relationships enable selective PAR-1 activation, bypassing thrombin’s pleiotropic effects. Future research leveraging TRAP-14 will continue to unravel PAR-specific contributions to thrombosis, inflammation, and tissue remodeling, highlighting its enduring significance in biomedical sciences.

Properties

CAS Number

137339-65-2

Product Name

Ser-phe-leu-leu-arg-asn-pro-asn-asp-lys-tyr-glu-pro-phe

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid

Molecular Formula

C81H118N20O23

Molecular Weight

1739.9 g/mol

InChI

InChI=1S/C81H118N20O23/c1-43(2)34-53(93-71(114)54(35-44(3)4)94-73(116)55(92-67(110)49(83)42-102)36-45-16-7-5-8-17-45)70(113)90-51(21-13-31-88-81(86)87)69(112)98-59(40-64(85)105)79(122)101-33-15-22-61(101)76(119)97-57(39-63(84)104)74(117)96-58(41-66(108)109)75(118)89-50(20-11-12-30-82)68(111)95-56(37-47-24-26-48(103)27-25-47)72(115)91-52(28-29-65(106)107)78(121)100-32-14-23-62(100)77(120)99-60(80(123)124)38-46-18-9-6-10-19-46/h5-10,16-19,24-27,43-44,49-62,102-103H,11-15,20-23,28-42,82-83H2,1-4H3,(H2,84,104)(H2,85,105)(H,89,118)(H,90,113)(H,91,115)(H,92,110)(H,93,114)(H,94,116)(H,95,111)(H,96,117)(H,97,119)(H,98,112)(H,99,120)(H,106,107)(H,108,109)(H,123,124)(H4,86,87,88)/t49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-/m0/s1

InChI Key

OXHYRVSBKWIFES-WWSDOYNLSA-N

SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCC(=O)O)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CO)N

Synonyms

Res (42-55)
Ser-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-Tyr-Glu-Pro-Phe
SFLL
SFLLRNPNDKYEPF
thrombin receptor agonist peptide (42-55)
thrombin receptor peptide (42-55)
thrombin receptor-derived polypeptide (42-55)
TRAP-14 peptide
TRP (42-55)

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCC(=O)O)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CO)N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CO)N

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